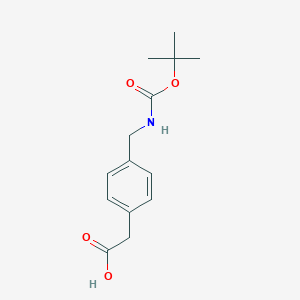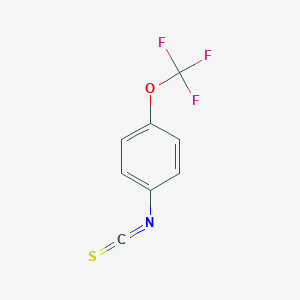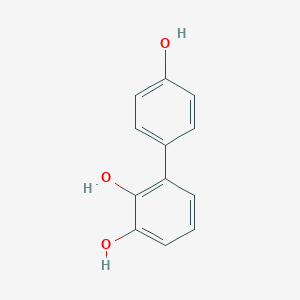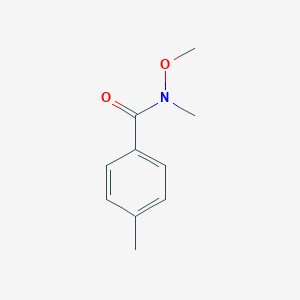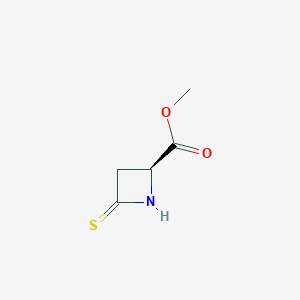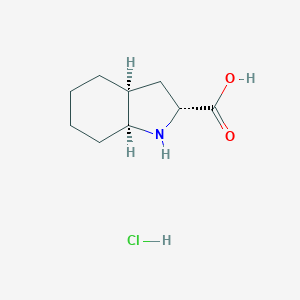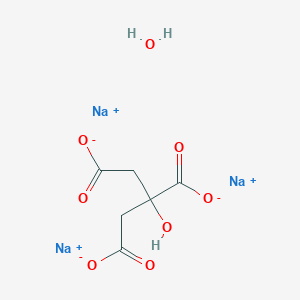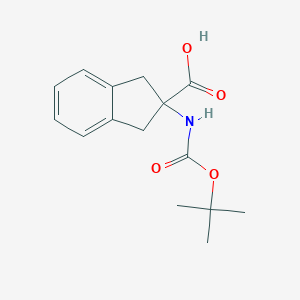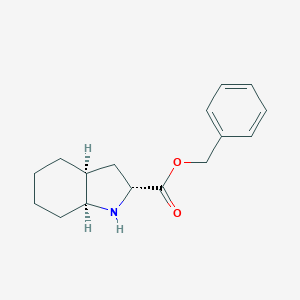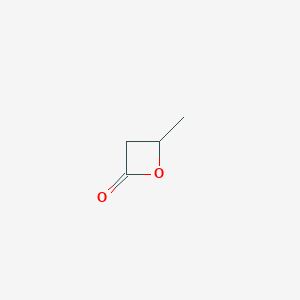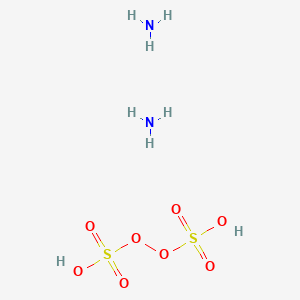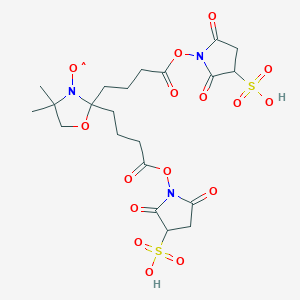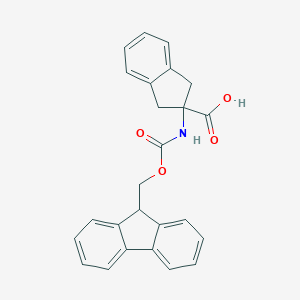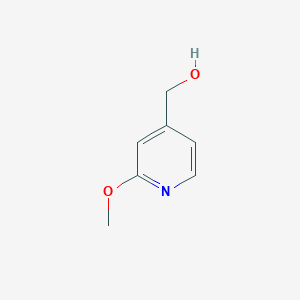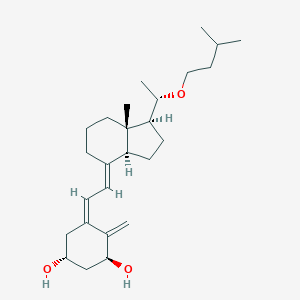
(5Z,7E)-(1S,3R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7E)-(1S,3R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol is a synthetic compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antisera Development and Vitamin D Metabolite Measurement
Antisera raised against various forms of vitamin D, including (5Z,7E)-(1S,3R)-1,3 dihydroxy-9,10-seco-24,25, 26,27-tetrakisnor-5,7,10(19)-cholestatrien-23-oic acid, demonstrate cross-reactivity with a range of vitamin D metabolites. These antisera display high affinity for 1,25-dihydroxycholecalciferol and can differentiate between ergo- and cholecalciferol metabolites. They are useful in measuring normal plasma concentrations of vitamin D metabolites, though not specific enough for direct measurement in plasma (Brown & Peacock, 1986).
Antiproliferative Effects in Cancer Cells
A novel alkynylphosphonate analogue of calcitriol, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, has been synthesized. This compound exhibits potent antiproliferative effects in various cancer cell lines and lacks calcemic effects in vivo. This highlights its potential as a therapeutic agent in cancer treatment (Salomón et al., 2011).
Metabolic Insights from Myeloid Leukemia Cells
Phagocytic cells like myeloid leukemia cells metabolize 25-hydroxyvitamin D3 to various metabolites, including 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one. This discovery expands the understanding of vitamin D metabolism in phagocytic cells and suggests the involvement of dioxygenases in this metabolic pathway (Yamada et al., 1987).
Liver Microsomes and Metabolism of Vitamin D
Liver microsomes, known for synthesizing 25-hydroxycholecalciferol, also metabolize it into 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one. This insight into liver microsomes' metabolic capabilities contributes to a broader understanding of vitamin D metabolism and its physiological significance (Thierry-Palmer et al., 1990).
properties
CAS RN |
111687-67-3 |
|---|---|
Product Name |
(5Z,7E)-(1S,3R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol |
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-(3-methylbutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O3/c1-17(2)12-14-29-19(4)23-10-11-24-20(7-6-13-26(23,24)5)8-9-21-15-22(27)16-25(28)18(21)3/h8-9,17,19,22-25,27-28H,3,6-7,10-16H2,1-2,4-5H3/b20-8+,21-9-/t19-,22+,23+,24-,25-,26+/m0/s1 |
InChI Key |
OSURJGQBRKBWMU-JRTYMHBXSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)C |
SMILES |
CC(C)CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(C)CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
synonyms |
1-hydroxy-22-oxavitamin D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



